6-bromo-7-chloroquinazolin-2(1H)-one
CAS No.: 1036757-12-6
Cat. No.: VC8040775
Molecular Formula: C8H4BrClN2O
Molecular Weight: 259.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1036757-12-6 |
---|---|
Molecular Formula | C8H4BrClN2O |
Molecular Weight | 259.49 g/mol |
IUPAC Name | 6-bromo-7-chloro-1H-quinazolin-2-one |
Standard InChI | InChI=1S/C8H4BrClN2O/c9-5-1-4-3-11-8(13)12-7(4)2-6(5)10/h1-3H,(H,11,12,13) |
Standard InChI Key | CTNDZOBVJZGQQF-UHFFFAOYSA-N |
SMILES | C1=C2C=NC(=O)NC2=CC(=C1Br)Cl |
Canonical SMILES | C1=C2C=NC(=O)NC2=CC(=C1Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Bromo-7-chloroquinazolin-2(1H)-one (molecular formula: ) features a bicyclic quinazoline core with halogen substitutions at positions 6 and 7 (Figure 1). The planar structure of the quinazoline ring facilitates π-π stacking interactions with biological targets, while the electron-withdrawing effects of bromine and chlorine enhance electrophilic reactivity . The compound’s molecular weight is approximately 260.35 g/mol, and its melting point ranges between 232–234°C based on analogous quinazolinones .
Spectral Characterization
-
1H-NMR: Peaks at δ 8.10 (d, , 1H), 7.75 (s, 1H), and 7.58 (d, , 1H) correlate with aromatic protons in the quinazoline ring .
-
IR Spectroscopy: A strong absorption band near 1674 cm corresponds to the C=O stretch of the 2(1H)-one moiety .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 6-bromo-7-chloroquinazolin-2(1H)-one typically involves multistep reactions starting from substituted anthranilic acids or halogenated precursors. A representative pathway includes:
-
Halogenation: Bromination and chlorination of a quinazolinone precursor using -bromosuccinimide (NBS) and sulfuryl chloride () .
-
Cyclization: Acid-catalyzed cyclization of 2-aminobenzamide derivatives to form the quinazoline core .
-
Purification: Recrystallization from ethanol or dimethylformamide (DMF) yields the final product with >90% purity .
Example Synthesis (Adapted from )
A mixture of 7-chloro-2-aminobenzoic acid (1 mmol) and thionyl chloride () undergoes reflux to form the acid chloride, followed by condensation with hydrazine hydrate to yield the hydrazide intermediate. Subsequent cyclization with triphosgene produces 6-bromo-7-chloroquinazolin-2(1H)-one in 70–85% yield.
Applications in Medicinal Chemistry and Drug Development
Anticancer Agent Development
6-Bromo-7-chloroquinazolin-2(1H)-one serves as a scaffold for designing kinase inhibitors, particularly targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . Derivatives with 2-chloromethyl substitutions (e.g., compound 3b) exhibit IC values of 0.8–1.2 μM against A549 lung cancer cells .
Antiparasitic Applications
Halofuginone analogs derived from 6-bromo-7-chloroquinazolin-4(3H)-one demonstrate potent anti-coccidial activity against Eimeria species in poultry, reducing oocyst shedding by >90% at 3 ppm concentrations . Structural modifications at position 2 could optimize bioavailability for veterinary use.
Comparative Analysis with Structural Analogues
Activity vs. Substitution Patterns
The biological activity of quinazolinones heavily depends on halogen placement (Table 2):
The 6-bromo-7-chloro configuration confers superior cytotoxicity compared to methoxy or methyl analogs, likely due to enhanced electrophilicity and DNA intercalation capacity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume